2-{[4,5-Dimethyl-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid
Description
2-{[4,5-Dimethyl-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid (molecular formula: C₁₈H₂₅NO₅S; molecular weight: 367.5 g/mol) is a structurally complex organic compound featuring a cyclohexane backbone fused with a substituted thiophene ring. Key functional groups include a carboxylic acid, a carbamoyl moiety, and a propoxycarbonyl substituent, which collectively influence its physicochemical and biological properties . The compound’s synthesis involves multi-step organic reactions, requiring precise optimization of conditions such as temperature, catalysts, and solvent systems to achieve high purity and yield .
Properties
IUPAC Name |
2-[(4,5-dimethyl-3-propoxycarbonylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5S/c1-4-9-24-18(23)14-10(2)11(3)25-16(14)19-15(20)12-7-5-6-8-13(12)17(21)22/h12-13H,4-9H2,1-3H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKFRBLCHHSNLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2CCCCC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4,5-Dimethyl-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid , with CAS number 445005-58-3, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of 367.46 g/mol. The structure features a cyclohexane ring, a thiophene moiety, and a carbamoyl group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H25NO5S |
| Molar Mass | 367.46 g/mol |
| CAS Number | 445005-58-3 |
| Predicted Boiling Point | 573.0 ± 50.0 °C |
| Density | 1.266 ± 0.06 g/cm³ |
Antimicrobial Properties
Compounds containing thiophene and carbamoyl groups have been studied for their antimicrobial properties. The mechanism often involves the inhibition of bacterial growth by disrupting cell membrane integrity or inhibiting critical enzymes. Preliminary data suggest that derivatives may exhibit activity against Helicobacter pylori and other pathogens, although direct evidence for this specific compound is still needed.
Enzyme Inhibition
Some studies have explored the enzyme inhibitory potential of related compounds. For example, modifications in carboxylic acid groups have been shown to enhance inhibition of angiotensin-converting enzyme (ACE), which is crucial in regulating blood pressure. The compound's structural components may similarly influence its efficacy as an ACE inhibitor.
Case Studies
- Antitumor Efficacy : A study examining related thiophene derivatives demonstrated selective cytotoxicity towards human tumor cell lines while sparing normal cells. This selectivity suggests a promising therapeutic window for further exploration of similar compounds, including our target compound.
- Antimicrobial Activity : In vitro tests on thiophene-based compounds showed significant inhibition of H. pylori growth compared to standard antibiotics like metronidazole. This positions compounds with similar structures as potential candidates for developing new antimicrobial therapies.
- ACE Inhibition : Research on carboxylic acid derivatives indicated varying degrees of ACE inhibition, with some compounds achieving low micromolar IC50 values. This highlights the importance of structural modifications in enhancing biological activity.
Chemical Reactions Analysis
Carboxylic Acid Reactivity
The cyclohexanecarboxylic acid moiety exhibits typical carboxylic acid reactions:
Amide (Carbamoyl) Reactivity
The carbamoyl group participates in hydrolysis and nucleophilic substitution:
Propoxycarbonyl Ester Reactivity
The propoxycarbonyl group undergoes ester-specific transformations:
Thiophene Ring Reactivity
The 4,5-dimethylthiophene core may undergo electrophilic substitution:
Cross-Functional Interactions
Interplay between functional groups influences reactivity:
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The electron-withdrawing carbamoyl group deactivates the thiophene ring, reducing electrophilic substitution rates.
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Steric effects from the cyclohexane ring limit nucleophilic attack on the amide .
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Hydrogen bonding between carboxylic acid and amide groups may stabilize certain transition states .
Comparative Reactivity with Structural Analogs
Data from similar compounds (e.g., ) suggest:
Unresolved Questions & Research Gaps
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness arises from its hybrid architecture combining a cyclohexane ring, thiophene heterocycle, and multiple polar functional groups. Below is a comparative analysis with structurally related compounds:
| Compound Name | Molecular Formula | Key Structural Features | Functional Groups | Biological Relevance |
|---|---|---|---|---|
| 2-{[4,5-Dimethyl-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid | C₁₈H₂₅NO₅S | Cyclohexane + thiophene core | Carboxylic acid, carbamoyl, propoxycarbonyl | Enzyme inhibition, receptor binding |
| Methyl 2-[({[2-chloro-5-(methylsulfanyl)benzoyl]amino}carbothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate | C₂₃H₂₅ClN₂O₃S₃ | Hexahydrocycloocta[b]thiophene core | Chlorophenyl, methylsulfanyl, carbothioyl | Enhanced lipophilicity for membrane penetration |
| (1R,2S)-2-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid | C₂₃H₂₅N₂O₃S | Benzyl-substituted thiophene | Benzyl, carbamoyl | Improved binding affinity to hydrophobic enzyme pockets |
| 2-[(3,4-Dimethylphenyl)carbonyl]cyclohexanecarboxylic acid | C₁₆H₁₈O₃ | Dimethylphenyl substituent | Phenylcarbonyl | Modulated electronic properties for redox activity |
| Ethyl 5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate | C₃₁H₂₇ClN₂O₆S | Chlorobenzyloxy and methoxy groups | Dihydrothiophene, benzoyl | DNA intercalation potential |
Physicochemical Properties
- Polarity : The carboxylic acid and carbamoyl groups enhance hydrophilicity compared to methylsulfanyl- or benzyl-containing analogs, which exhibit higher logP values .
- Conformational Flexibility : The cyclohexane ring allows for chair-to-chair flipping, enabling adaptive binding to biological targets, unlike rigid bicyclic systems (e.g., bicyclo[2.2.1]heptane derivatives) .
Q & A
Q. What are the foundational synthetic protocols for this compound?
The synthesis typically involves coupling a functionalized thiophene carbamate with a cyclohexanecarboxylic acid derivative. Key steps include:
- Amide bond formation : Use of coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen .
- Protecting group strategies : Propoxycarbonyl groups are introduced via esterification with propyl chloroformate .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) .
Q. How is structural confirmation achieved?
- ¹H/¹³C NMR : Peaks at δ 1.2–1.5 ppm (propoxy methylene), δ 2.1–2.3 ppm (thiophene methyl groups), and δ 12.1 ppm (carboxylic acid proton) in DMSO-d₆ .
- IR spectroscopy : Stretches at 1690–1740 cm⁻¹ (ester and amide carbonyls) and 3200–3400 cm⁻¹ (carboxylic acid O–H) .
- Mass spectrometry : HRMS (ESI+) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 434.1522) .
Advanced Research Questions
Q. How can synthetic yields be improved for carbamoyl-thiophene derivatives?
- Catalyst optimization : DMAP (4-dimethylaminopyridine) enhances acylation efficiency by 15–20% compared to pyridine .
- Solvent effects : DMF outperforms THF due to better solubility of intermediates; yields drop by 10% in dichloromethane .
- Temperature control : Reactions at 60°C reduce side-product formation (e.g., N-acylurea) compared to room temperature .
Q. What computational approaches predict anti-inflammatory mechanisms?
- Molecular docking : AutoDock Vina targets COX-2 (PDB: 5KIR) with parameters: Lamarckian genetic algorithm, 100 runs, grid size 60×60×60 Å. Binding energies <−8 kcal/mol suggest strong inhibition .
- MD simulations : GROMACS is used to validate docking poses (RMSD <2 Å over 50 ns trajectories) .
Q. How to address contradictions between computational and experimental bioactivity data?
- Receptor flexibility : Adjust docking protocols to include side-chain mobility in COX-2’s active site .
- Solvent-accessible surface area (SASA) analysis : Correlate ligand desolvation penalties with IC₅₀ discrepancies in vitro .
Q. What strategies mitigate the lack of ecological toxicity data?
- QSAR models : Use EPI Suite to estimate LC₅₀ for Daphnia magna (e.g., LC₅₀ = 12 mg/L, indicating moderate toxicity) .
- Tiered testing : Begin with in vitro Microtox assays (EC₅₀ for Vibrio fischeri), then proceed to OECD 201 (algal growth inhibition) .
Key Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
